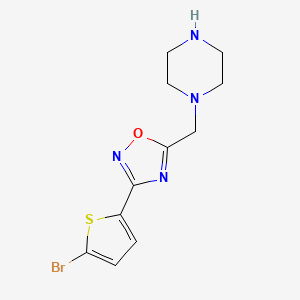
3-(5-Bromothiophen-2-yl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromothiophen-2-yl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that consists of a thiophene ring, a piperazine ring, and an oxadiazole ring.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which may be beneficial in the treatment of various diseases. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(5-Bromothiophen-2-yl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole in lab experiments include its potential therapeutic applications and its relatively simple synthesis method. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
Future Directions
For research on 3-(5-Bromothiophen-2-yl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole include investigating its potential use in drug design and development, exploring its mechanism of action in more detail, and studying its potential applications in the treatment of various diseases. Researchers may also investigate methods to improve the solubility and stability of this compound, as well as its toxicity profile.
Synthesis Methods
The synthesis of 3-(5-Bromothiophen-2-yl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with piperazine in the presence of sodium hydride, followed by the reaction with hydrazine hydrate to form the desired product. This method has been optimized and modified by various researchers to improve the yield and purity of the compound.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This compound has also been investigated for its potential use in drug design and development.
properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4OS/c12-9-2-1-8(18-9)11-14-10(17-15-11)7-16-5-3-13-4-6-16/h1-2,13H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYJDVXMJVJEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

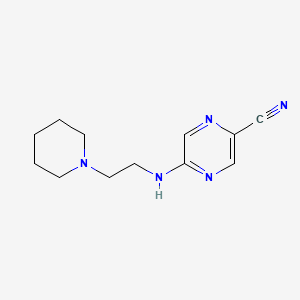
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7578652.png)
![2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7578654.png)
![2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B7578661.png)
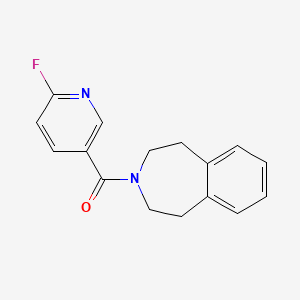
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)

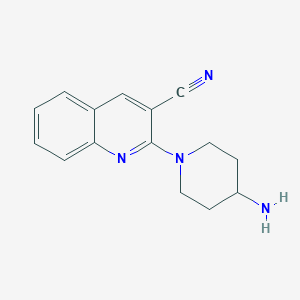
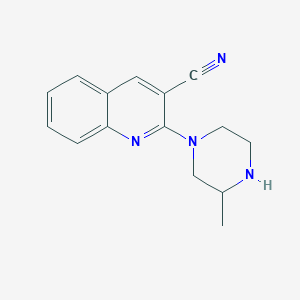
![4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7578708.png)
![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)
![N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578717.png)
![N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578723.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid](/img/structure/B7578731.png)